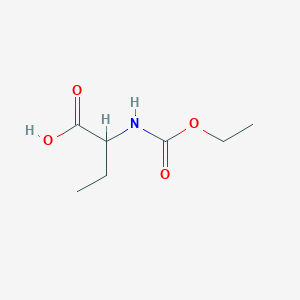
2-(Ethoxycarbonylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethoxycarbonylamino)butanoic acid, also known as ECB, is a derivative of the amino acid glycine. It is a non-proteinogenic amino acid with potential therapeutic applications in the treatment of neurological disorders. ECB has been studied for its role in modulating the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory processes.
Mecanismo De Acción
2-(Ethoxycarbonylamino)butanoic acid modulates the activity of NMDA receptors by binding to a specific site on the receptor known as the glycine binding site. This binding enhances the activity of the receptor, leading to increased synaptic plasticity and improved learning and memory processes. 2-(Ethoxycarbonylamino)butanoic acid has also been shown to have an inhibitory effect on the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-(Ethoxycarbonylamino)butanoic acid can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. 2-(Ethoxycarbonylamino)butanoic acid has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. In addition, 2-(Ethoxycarbonylamino)butanoic acid has been shown to improve glucose uptake in skeletal muscle cells, suggesting a potential role in the treatment of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(Ethoxycarbonylamino)butanoic acid in lab experiments is its specificity for the glycine binding site on NMDA receptors. This allows for precise modulation of receptor activity without affecting other neurotransmitter systems. However, one limitation of using 2-(Ethoxycarbonylamino)butanoic acid is its relatively low potency compared to other NMDA receptor modulators. This may require higher concentrations of 2-(Ethoxycarbonylamino)butanoic acid to achieve the desired effect, which could lead to off-target effects and toxicity.
Direcciones Futuras
Future research on 2-(Ethoxycarbonylamino)butanoic acid should focus on its potential therapeutic applications in neurological disorders, particularly Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies should also investigate the optimal dosing and delivery methods for 2-(Ethoxycarbonylamino)butanoic acid, as well as its potential side effects and toxicity. In addition, research should explore the potential of 2-(Ethoxycarbonylamino)butanoic acid as a treatment for type 2 diabetes, and investigate its effects on other physiological systems such as the cardiovascular and immune systems.
Métodos De Síntesis
The synthesis of 2-(Ethoxycarbonylamino)butanoic acid involves the reaction of ethyl chloroformate with glycine, followed by the addition of ammonia and sodium cyanoborohydride. The resulting product is purified by column chromatography to obtain pure 2-(Ethoxycarbonylamino)butanoic acid. This method has been optimized to produce high yields of pure 2-(Ethoxycarbonylamino)butanoic acid for research purposes.
Aplicaciones Científicas De Investigación
2-(Ethoxycarbonylamino)butanoic acid has been studied for its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 2-(Ethoxycarbonylamino)butanoic acid has been shown to modulate the activity of NMDA receptors, which are involved in synaptic plasticity and learning and memory processes. NMDA receptor dysfunction has been implicated in the pathogenesis of these neurological disorders, and modulating their activity with 2-(Ethoxycarbonylamino)butanoic acid may provide a therapeutic benefit.
Propiedades
Número CAS |
121428-73-7 |
|---|---|
Nombre del producto |
2-(Ethoxycarbonylamino)butanoic acid |
Fórmula molecular |
C7H13NO4 |
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
2-(ethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C7H13NO4/c1-3-5(6(9)10)8-7(11)12-4-2/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10) |
Clave InChI |
IKUZTBFNEUVANS-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)NC(=O)OCC |
SMILES canónico |
CCC(C(=O)O)NC(=O)OCC |
Sinónimos |
Butanoic acid, 2-[(ethoxycarbonyl)amino]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



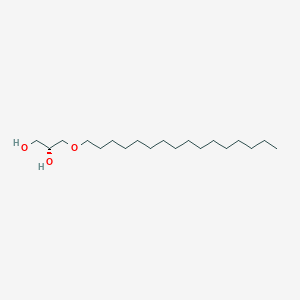
![2-[(2-Aminophenyl)thio]benzoic acid hydrochloride](/img/structure/B54179.png)
![N-[2-[3-(Acetyloxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide](/img/structure/B54184.png)
![Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B54186.png)
![7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B54191.png)
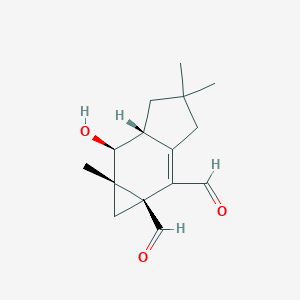
![3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B54195.png)
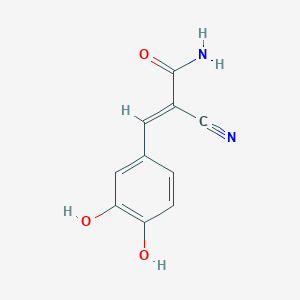
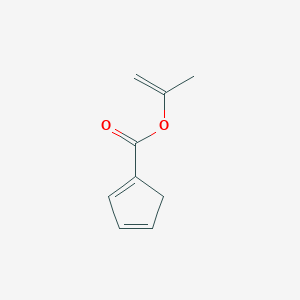
![3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile](/img/structure/B54198.png)
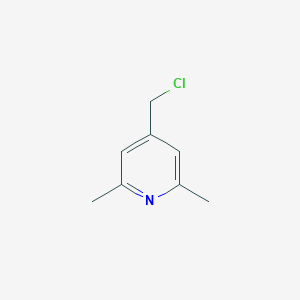

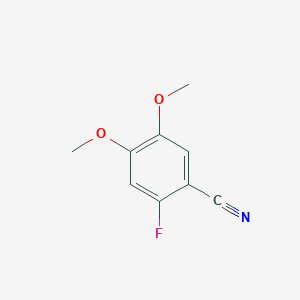
![ethyl N-[(E)-1-amino-3-oxoprop-1-enyl]carbamate](/img/structure/B54205.png)